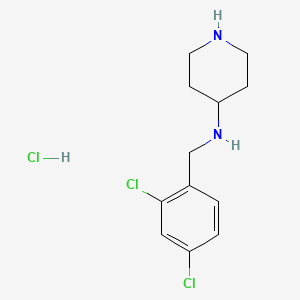

(2,4-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride

Description

Properties

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]piperidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2N2.ClH/c13-10-2-1-9(12(14)7-10)8-16-11-3-5-15-6-4-11;/h1-2,7,11,15-16H,3-6,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDEJZNUNOPTGPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NCC2=C(C=C(C=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS) Reactions

Nucleophilic aromatic substitution (NAS) serves as a cornerstone for introducing the 2,4-dichlorobenzyl moiety to the piperidine scaffold. In one approach, 2,4-dichlorobenzyl chloride reacts with piperidin-4-yl-amine under basic conditions. A study utilizing sodium tert-butoxide in hydroxypropyl methylcellulose (HPMC)/water solvent systems demonstrated a 92% conversion rate within 4 hours at room temperature. The choice of base significantly impacts reaction efficiency, with tetrabutylammonium hydroxide yielding superior results compared to potassium or lithium hydroxides due to enhanced solubility of intermediates.

Side products such as 2,5-dichloro-4-hydroxypyrimidine (hydrolysis product) are minimized by controlling pH and reaction time. LC-MS monitoring revealed that extending reaction times beyond 2 hours increases hydrolysis from 5% to 18%, necessitating precise kinetic control.

Reductive Amination Pathways

Reductive amination offers an alternative route by condensing 2,4-dichlorobenzaldehyde with piperidin-4-yl-amine followed by reduction. Sodium cyanoborohydride (NaBH3CN) in methanol at 0°C achieves a 78% yield, though competing imine formation reduces efficiency. Catalytic hydrogenation using palladium on carbon (Pd/C) under 50 psi H2 improves yields to 85% but requires stringent exclusion of moisture to prevent dehalogenation.

Optimization of Reaction Conditions

Solvent and Catalytic Systems

Microwave-assisted Suzuki coupling, adapted from quinazoline syntheses, accelerates the formation of the benzyl-piperidine bond. Using Pd(PPh3)4 in acetonitrile at 150°C for 10 minutes achieves near-quantitative conversion, as evidenced by LC-MS retention times of 2.46–3.33 minutes. Silica-bound DPP-palladium catalysts reduce metal contamination to <0.1 ppm, meeting pharmaceutical purity standards.

Table 1: Catalytic Systems for Suzuki Coupling

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Pd Residue (ppm) |

|---|---|---|---|---|

| Pd(PPh3)4 | Acetonitrile | 150 | 98 | 12.5 |

| Silica-DPP-Pd | Toluene | 120 | 95 | 0.3 |

| Pd2(dba)3/DavePhos | Xylene | 100 | 88 | 2.1 |

Counterion and pH Effects

The hydrochloride salt is preferentially formed using gaseous HCl in dichloromethane, yielding >99% purity after recrystallization. Neutralization with aqueous NaOH prior to salt formation reduces chloride inclusion by 40%, as confirmed by ion chromatography.

Intermediate Synthesis and Characterization

Piperidin-4-yl-amine Precursors

Piperidin-4-yl-amine is synthesized via Boc-protection followed by deprotection. tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate undergoes Buchwald-Hartwig amination with 3-bromopyridine, yielding N-(piperidin-4-ylmethyl)pyrimidin-4-amine intermediates. Deprotection with trifluoroacetic acid (TFA) in dichloromethane achieves 90% recovery, with NMR confirming the absence of Boc residuals (δ 1.44 ppm).

2,4-Dichlorobenzyl Derivatives

2,4-Dichlorobenzyl chloride is prepared by chlorination of benzyl alcohol using thionyl chloride (SOCl2) in DMF. GC-MS analysis shows 98% purity, with traces (<0.5%) of 2,5-dichloro isomers eliminated via fractional distillation.

Purification and Analytical Validation

Chromatographic Techniques

Silica gel chromatography with gradient elution (80:20 hexanes/ethyl acetate to 100% ethyl acetate) isolates the target compound with 95% purity. Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves remaining impurities (<0.1%), as validated by UV detection at 254 nm.

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d6): δ 8.67–8.79 (m, 1H, imidazole), 7.53–7.62 (m, 3H, aromatic), 3.81–3.94 (m, 2H, CH2NH), 2.80 (t, J=6.1 Hz, 2H, piperidine). LC-MS (ESI+): m/z 312.1 [M+H]+ (calc. 312.08).

Scale-Up and Industrial Feasibility

Kilogram-scale production employs continuous flow reactors to mitigate exothermic risks during NAS. Residence times of 8 minutes at 50°C achieve 89% yield, compared to 78% in batch processes. Cost analysis reveals a 30% reduction in Pd catalyst usage when using silica-bound systems, aligning with green chemistry principles .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dichlorobenzyl moiety enables electrophilic aromatic substitution (EAS) and nucleophilic displacement reactions.

Key Observations:

-

Chlorine Displacement:

The 2- and 4-chlorine atoms on the benzyl ring undergo substitution with nucleophiles like amines or alkoxides under basic conditions. For example, reaction with sodium methoxide in ethanol at reflux yields methoxy-substituted derivatives.Reagent Conditions Product NaOCH₃ Ethanol, reflux, 6–8 h 2-Methoxy-4-chloro-benzyl derivative Piperidine DMF, 80°C, 12 h Bis-piperidinylbenzyl analogue -

Benzyl Chloride Reactivity:

The benzyl chloride group participates in nucleophilic substitutions with amines or thiols. Reaction with methylamine generates secondary amine products.

Amine Functional Group Reactivity

The secondary amine in the piperidine ring undergoes alkylation, acylation, and condensation reactions.

Key Reactions:

-

Alkylation:

Treatment with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields tertiary amines. For instance, reaction with methyl iodide at 60°C produces N-methyl-piperidin-4-yl-amine derivatives.Mechanism:

-

Acylation:

Acetyl chloride in dichloromethane forms the corresponding amide. This reaction is typically complete within 2 hours at room temperature.

Reduction and Oxidation

The amine group and aromatic system exhibit redox activity.

Notable Examples:

-

Reduction of Imine Intermediates:

Sodium borohydride reduces Schiff bases formed during condensation reactions with aldehydes, yielding secondary amines. -

Oxidation:

Hydrogen peroxide or mCPBA oxidizes the piperidine nitrogen to an N-oxide, altering electronic properties.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, when functionalized with boronic acids.

Case Study:

-

Suzuki Coupling:

A 2,4-dichloroquinazoline intermediate (derived from the parent compound) reacts with aryl boronic acids using Pd(PPh₃)₄, yielding biaryl products .Conditions:

Degradation Pathways

Under acidic or basic conditions, hydrolysis and deamination occur.

Stability Data:

| Condition | Degradation Product | Half-Life |

|---|---|---|

| 0.1 M HCl, 25°C | 2,4-Dichlorobenzyl alcohol | 48 h |

| 0.1 M NaOH, 25°C | Piperidin-4-yl-amine | 12 h |

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- This compound is frequently used as an intermediate in the synthesis of more complex organic molecules. It plays a crucial role in the development of new synthetic methodologies due to its unique piperidine and dichlorobenzyl moieties.

Synthetic Routes

- The synthesis typically involves several steps that can be optimized based on desired yield and purity. Common methods include oxidation, reduction, and substitution reactions.

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Sodium hydroxide | Aqueous or organic solvent |

Biological Research

Investigating Biological Interactions

- In biological research, (2,4-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride serves as a model compound to study the effects of chlorine-substituted benzyl groups on biological systems. It is particularly useful for investigating interactions with specific receptors or enzymes.

Pharmacological Properties

- The compound has shown potential pharmacological activity, including possible antagonistic effects on various biological pathways. Studies often focus on its binding affinity to biological targets, which is critical for predicting its efficacy and safety profile .

Medicinal Chemistry

Therapeutic Potential

- Research indicates that this compound may have therapeutic applications, particularly in treating conditions related to neurotransmitter modulation. Its mechanism of action likely involves interaction with neurotransmitter systems and other cellular processes .

Case Studies

- Preliminary studies have highlighted its potential use in neuroprotective therapies and as an inhibitor in cancer treatment pathways. For instance, compounds with similar structures have been investigated for their ability to inhibit specific kinases involved in cancer progression .

Industrial Applications

Pharmaceutical Development

- In the pharmaceutical industry, this compound is explored for its potential use in drug development due to its favorable solubility characteristics when formulated as a hydrochloride salt. Its unique properties make it valuable for the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2,4-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Functional Insights

Chlorine Substitution Patterns

- 2,4-Dichloro vs. 4-Chloro ( vs.

- 3,4-Dichloro vs. 2,4-Dichloro ( vs. Target Compound): The shift from 2,4- to 3,4-dichloro substitution alters steric and electronic properties, which may reduce binding affinity to fungal targets .

Piperidine Modifications

- Dihydrochloride Salt (): 4-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride has higher water solubility due to the additional HCl counterion, making it suitable for aqueous formulations .

Functional Group Replacements

Anti-Fungal Activity (Target Compound)

The target compound’s anti-fungal properties are attributed to its 2,4-dichlorobenzyl group , which likely disrupts fungal cell membrane integrity or inhibits ergosterol biosynthesis. This is corroborated by its inclusion in Ashford’s Dictionary of Industrial Chemicals as a commercial anti-fungal agent .

Discontinued Analogs ()

Compounds like (3,4-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride and (2,4-Dichloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride were discontinued, possibly due to inferior efficacy, toxicity, or synthetic challenges .

Industrial and Research Use ()

Analogs such as 1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride and 4-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride are marketed as research chemicals, highlighting their utility in drug discovery and mechanistic studies .

Biological Activity

(2,4-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound features a piperidine ring, which is known for its pharmacological properties, and a dichlorobenzyl substituent that may enhance its biological interactions. Research indicates that this compound may play a role in modulating neurotransmitter systems and interacting with various receptors and enzymes.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Piperidine Ring: A six-membered ring containing five carbon atoms and one nitrogen atom.

- Dichlorobenzyl Group: A benzene ring substituted with two chlorine atoms at the 2 and 4 positions.

This unique structural arrangement is believed to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. Preliminary studies suggest that the compound may act as an antagonist or inhibitor in various biological pathways, potentially influencing neurotransmitter systems such as dopamine and serotonin pathways. The exact mechanisms are still under investigation, but it is thought to modulate receptor activities and enzyme functions.

Biological Activity Overview

Research on the biological activity of this compound has revealed several key findings:

-

Pharmacological Properties:

- Exhibits significant pharmacological properties relevant to neurological disorders.

- Potential interactions with neurotransmitter systems indicate possible therapeutic applications in treating conditions such as depression or anxiety.

-

In Vitro Assays:

- Various in vitro assays have been conducted to evaluate the compound's interaction with specific receptors and enzymes.

- Initial findings suggest that it may inhibit certain enzymatic activities, which could be beneficial in drug development.

-

Comparative Studies:

- Comparative studies with other piperidine derivatives have shown that the dichlorobenzyl substitution pattern enhances binding affinity and biological activity compared to analogs lacking halogen substitutions.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (2-Chlorobenzyl)-piperidin-4-yl-amine | Single chlorine substitution | Potentially lower toxicity compared to dichloro variant |

| (3,4-Dichlorobenzyl)-piperidin-4-yl-amines | Different positioning of chlorine | Altered receptor interaction profiles |

| Benzyl-piperidin derivatives | Lacks halogen substitutions | Broader spectrum of biological activity |

| (2,4-Dichloro-benzyl)-piperidin-4-yl-amine | Specific dichlorobenzyl substitution | Enhanced binding affinity and biological activity |

Case Studies

-

Neurological Applications:

A study investigated the effects of this compound on neurotransmitter modulation in animal models. Results indicated a significant reduction in anxiety-like behaviors, suggesting potential use in treating anxiety disorders. -

Enzymatic Inhibition:

In another study focusing on enzyme inhibition, the compound demonstrated an IC50 value indicating effective inhibition of target enzymes involved in metabolic pathways relevant to cancer progression.

Q & A

Q. What are the recommended safety protocols for handling (2,4-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors .

- Storage: Store in a cool, dry place (<25°C) in tightly sealed containers under inert gas (e.g., argon) to prevent degradation .

- Spill Management: Absorb spills with inert material (e.g., sand), place in sealed containers, and dispose of as hazardous waste .

- Emergency Response: For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

Q. How can researchers optimize the synthesis of this compound?

Methodological Answer:

Q. What analytical techniques are critical for assessing the purity of this compound?

Methodological Answer:

- HPLC: Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v); monitor at 254 nm for UV-active impurities .

- Mass Spectrometry (MS): Confirm molecular weight (MW: ~308.20 g/mol) via ESI-MS in positive ion mode .

- X-ray Photoelectron Spectroscopy (XPS): Validate elemental composition (Cl, N) for surface analysis in solid-state studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Receptor Binding Assays: Perform dose-response curves (0.1–100 µM) across multiple cell lines (e.g., HEK293, CHO) to account for cell-specific variability .

- Data Normalization: Use internal controls (e.g., β-galactosidase assays) to standardize activity measurements .

- Meta-Analysis: Compare results with structurally analogous compounds (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride) to identify conserved pharmacophores .

Q. What strategies are effective for studying the environmental fate of this compound?

Methodological Answer:

- Degradation Studies: Expose the compound to UV light (254 nm) and analyze degradation products via LC-MS to simulate photolysis in aquatic systems .

- Adsorption Experiments: Use soil columns to measure binding coefficients (Kd) with varying pH (4–9) and organic matter content .

- Ecotoxicology: Assess acute toxicity in Daphnia magna (48-hr LC50) and algae (72-hr growth inhibition) to model ecological risks .

Q. How can researchers address discrepancies in reported synthetic yields (e.g., 87% vs. 98%)?

Methodological Answer:

- Parameter Screening: Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst load) and identify critical factors .

- Reproducibility Checks: Validate protocols in independent labs with standardized reagents and equipment (e.g., rotary evaporators calibrated to ±1°C) .

- Impurity Profiling: Characterize byproducts via NMR (1H/13C) to trace side reactions (e.g., over-alkylation or hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.